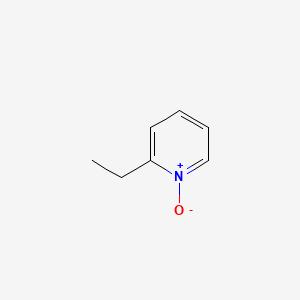

2-Ethyl-pyridine 1-oxide

Description

The exact mass of the compound 2-Ethylpyridine 1-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163963. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-7-5-3-4-6-8(7)9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLHRLVWZSCASU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=[N+]1[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197489 | |

| Record name | 2-Ethylpyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4833-24-3 | |

| Record name | Pyridine, 2-ethyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4833-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylpyridine 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylpyridine 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylpyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylpyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Ethylpyridine 1-Oxide: An In-Depth Technical Guide

This guide provides a comprehensive overview of the synthesis, characterization, and underlying principles for the preparation of 2-ethylpyridine 1-oxide. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of this important chemical transformation, emphasizing safety, efficiency, and analytical validation.

Introduction: The Significance of Pyridine N-Oxides

Pyridine N-oxides are a versatile class of heterocyclic compounds that serve as crucial intermediates in organic synthesis. The introduction of an N-oxide moiety to the pyridine ring fundamentally alters its electronic properties, activating the ring for both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions. This enhanced reactivity, coupled with the ability to easily deoxygenate the N-oxide back to the parent pyridine, makes these compounds powerful tools in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. 2-Ethylpyridine 1-oxide, the subject of this guide, is a valuable building block for the introduction of a 2-ethylpyridyl group in more complex structures.

Core Synthesis: N-Oxidation of 2-Ethylpyridine

The most common and reliable method for the synthesis of 2-ethylpyridine 1-oxide is the direct oxidation of 2-ethylpyridine. While various oxidizing agents can be employed, the in situ formation of peracetic acid from hydrogen peroxide and glacial acetic acid remains a highly effective and widely used method.[1]

Underlying Mechanism of N-Oxidation

The N-oxidation of pyridine derivatives with a mixture of hydrogen peroxide and a carboxylic acid, such as acetic acid, proceeds through the formation of a more potent oxidizing agent, a peroxy acid. The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid.

The key steps of the mechanism are as follows:

-

Formation of Peracetic Acid: Acetic acid acts as a catalyst and solvent, reacting with hydrogen peroxide to form peracetic acid in an equilibrium reaction.

-

Nucleophilic Attack: The nitrogen atom of 2-ethylpyridine nucleophilically attacks the terminal oxygen atom of peracetic acid.

-

Proton Transfer and Product Formation: A concerted proton transfer leads to the formation of 2-ethylpyridine 1-oxide and acetic acid as a byproduct.

Below is a diagram illustrating the overall reaction workflow:

Caption: Overall workflow for the synthesis of 2-ethylpyridine 1-oxide.

The mechanism of N-oxidation is depicted in the following diagram:

Sources

Part 1: Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to 2-Ethylpyridine 1-Oxide: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-ethylpyridine 1-oxide (CAS No. 4833-24-3), a heterocyclic N-oxide with significant potential in synthetic chemistry, drug development, and materials science. Designed for researchers, scientists, and professionals in the field, this document moves beyond a simple recitation of facts to explore the causality behind its chemical behavior, offering field-proven insights into its synthesis, reactivity, and application.

2-Ethylpyridine 1-oxide is a derivative of pyridine, featuring an ethyl substituent at the 2-position and an oxygen atom coordinated to the ring nitrogen. This N-oxide functionality is not merely an additive feature; it fundamentally alters the electronic landscape of the pyridine ring. The N-O bond is highly polar, with a significant dipole moment, which increases the compound's polarity and hydrogen bonding capability compared to its parent, 2-ethylpyridine. This modification enhances water solubility and modulates membrane permeability, properties of critical interest in pharmaceutical design.[1] The electron-donating nature of the N-oxide group also activates the pyridine ring, influencing its reactivity in subsequent chemical transformations.

Table 1: Core Physicochemical and Identification Data for 2-Ethylpyridine 1-Oxide

| Property | Value | Source(s) |

| IUPAC Name | 2-ethyl-1-oxidopyridin-1-ium | [2] |

| CAS Number | 4833-24-3 | [2][3][4] |

| Molecular Formula | C₇H₉NO | [2][3][5] |

| Molecular Weight | 123.15 g/mol | [2] |

| Monoisotopic Mass | 123.06841 Da | [2][5] |

| Predicted XlogP | 0.7 | [2][5] |

| pKa | -1.19 (±1) at 25°C | [3] |

| Synonyms | 2-Ethylpyridine N-oxide | [2][4] |

Part 2: Synthesis and Manufacturing Insights

The primary and most reliable method for preparing 2-ethylpyridine 1-oxide is the direct oxidation of its parent heterocycle, 2-ethylpyridine. The choice of oxidant is critical and is dictated by the need for high selectivity and functional group tolerance.

Core Synthetic Pathway: N-Oxidation of 2-Ethylpyridine

The lone pair of electrons on the pyridine nitrogen atom is nucleophilic, making it susceptible to attack by electrophilic oxygen sources. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, are highly effective for this transformation.[1][6] The reaction proceeds via a concerted mechanism where the oxygen atom is transferred to the nitrogen. An alternative, often greener, approach involves using hydrogen peroxide in the presence of a carboxylic acid catalyst.[6]

Caption: Synthetic route to 2-ethylpyridine 1-oxide.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system for the synthesis and purification of 2-ethylpyridine 1-oxide. The causality behind each step is explained to ensure reproducibility and safety.

Objective: To synthesize 2-ethylpyridine 1-oxide from 2-ethylpyridine using hydrogen peroxide and acetic acid.

Materials:

-

2-Ethylpyridine (10.7 g, 0.1 mol)

-

Glacial Acetic Acid (60 mL)

-

30% Hydrogen Peroxide solution (11.3 mL, 0.11 mol)

-

Sodium Bicarbonate (saturated solution)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine 2-ethylpyridine and glacial acetic acid. Causality: Acetic acid serves as both a solvent and a catalyst, forming peracetic acid in situ with H₂O₂.

-

Oxidant Addition: Cool the mixture in an ice bath to below 20°C. Add the 30% hydrogen peroxide solution dropwise via the dropping funnel, ensuring the temperature is maintained between 60-70°C. Causality: The dropwise addition and temperature control prevent a runaway exothermic reaction and minimize side-product formation.

-

Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 70°C for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Heating ensures the reaction goes to completion. TLC provides a reliable method to verify the consumption of the starting material.

-

Workup and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~8). Causality: Neutralization is essential to remove acidic components and prepare the product for extraction.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Causality: The product is more soluble in the organic solvent, allowing for its separation from the aqueous phase.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Causality: Removal of residual water is crucial before solvent evaporation to obtain a pure, non-hydrated product.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary. The final product should be a colorless solid or oil.[6]

Part 3: Chemical Reactivity and Mechanistic Insights

The introduction of the N-oxide group dramatically alters the reactivity profile of the pyridine ring, making 2-ethylpyridine 1-oxide a versatile synthetic intermediate.

-

Enhanced Nucleophilicity of Oxygen: The oxygen atom of the N-oxide is a hard donor and can act as a potent nucleophile or a ligand for metal centers. This property is exploited in coordination chemistry to create novel catalysts and functional materials.[1][7]

-

Ring Activation/Deactivation: The N-oxide group is electron-donating through resonance but electron-withdrawing through induction. This dual nature activates the C2 (ortho) and C4 (para) positions for electrophilic substitution while simultaneously making them susceptible to nucleophilic attack after activation (e.g., via acylation of the oxygen).

-

Reactivity of the Ethyl Group: The ethyl group itself can undergo reactions such as oxidation at the benzylic position, a transformation that can be influenced by the electronic state of the N-oxidized ring.[8][9]

Caption: Key reactivity pathways of 2-ethylpyridine 1-oxide.

Part 4: Applications in Research and Drug Development

The unique properties of 2-ethylpyridine 1-oxide make it a valuable compound for various applications.

-

Pharmaceutical Intermediate: Pyridine N-oxides are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[10] The N-oxide moiety can serve as a bioisosteric replacement for other functional groups, or it can be used to fine-tune the solubility and pharmacokinetic profile of a drug candidate.[1] The parent compound, 2-ethylpyridine, is already known as an intermediate for tuberculostatics.[11]

-

Ligand in Coordination Chemistry: The ability of the N-oxide oxygen to coordinate with metal ions has led to its use in developing complexes with interesting magnetic, spectroscopic, and catalytic properties. Copper(II) complexes of the parent 2-ethylpyridine have demonstrated in vitro anticancer activity, suggesting a promising avenue of research for the N-oxide derivative as well.[7]

-

Materials Science: As a versatile building block, it can be incorporated into polymers and other advanced materials where properties like polarity and metal-binding are desired.[10]

Part 5: Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of 2-ethylpyridine 1-oxide. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons shifted downfield compared to 2-ethylpyridine due to the inductive effect of the N-oxide. Characteristic triplet and quartet for the ethyl group. |

| ¹³C NMR | Carbons at the C2 and C6 positions are significantly shielded, while the C4 carbon is deshielded, a hallmark of N-oxidation in pyridines. |

| IR Spectroscopy | Strong characteristic N-O stretching band typically observed in the 1200-1300 cm⁻¹ region. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight (m/z = 123.15). |

Protocol: HPLC Method for Purity Assessment

This method is adapted from established procedures for analyzing 2-ethylpyridine 1-oxide and is suitable for routine purity checks and pharmacokinetic studies.[12]

Objective: To determine the purity of a 2-ethylpyridine 1-oxide sample by reverse-phase HPLC.

Instrumentation & Conditions:

-

HPLC System: Standard HPLC with UV detector.

-

Column: C18 reverse-phase column (e.g., Newcrom R1 or equivalent), 4.6 x 150 mm, 5 µm particle size.[12]

-

Mobile Phase: A mixture of acetonitrile and water containing an acid modifier. For UV detection, 0.1% phosphoric acid can be used. For MS-compatible applications, 0.1% formic acid is required.[12]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of 2-ethylpyridine 1-oxide reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions for linearity checks.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions.

-

Data Processing: Identify the peak for 2-ethylpyridine 1-oxide based on the retention time of the reference standard. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

Part 6: Safety, Handling, and Toxicology

Understanding the hazards associated with 2-ethylpyridine 1-oxide is paramount for its safe handling in a laboratory or industrial setting.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [2][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2][4] |

Safe Handling and Storage:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[13]

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[13]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

The toxicological profile indicates that while the compound is useful, appropriate caution must be exercised during its handling to minimize exposure and ensure personnel safety.

Conclusion

2-Ethylpyridine 1-oxide is a versatile heterocyclic compound whose value extends across multiple scientific disciplines. Its unique electronic and physicochemical properties, imparted by the N-oxide functionality, make it a strategic building block for creating complex molecules in the pharmaceutical and materials science sectors. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers to harness its full potential while maintaining the highest standards of scientific integrity and safety.

References

-

PubChem. 2-Ethylpyridine 1-oxide | C7H9NO | CID 78546. [Link]

-

Dalton Transactions. Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. [Link]

-

PubChemLite. 2-ethylpyridine 1-oxide (C7H9NO). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 2-Methylpyridine N-oxide in Modern Chemistry. [Link]

-

Acros Organics. 2 - SAFETY DATA SHEET. [Link]

-

Gigiena i Sanitariia. Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide. [Link]

-

PubChem. 2-Ethylpyridine | C7H9N | CID 7523. [Link]

-

SIELC Technologies. 2-Ethylpyridine 1-oxide. [Link]

- Google Patents. US3957792A - Process for preparing 2-ethyl-pyridine.

-

ResearchGate. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. [Link]

-

ACS Publications. Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]

-

Organic Syntheses. pyridine-n-oxide. [Link]

-

Eurasian Chemico-Technological Journal. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. [Link]

-

RSC Publishing. 2-methylresorcinarene and pyridine N-oxides: breaking the C–I⋯−O–N+ halogen bond by host–guest complexation. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Ethylpyridine 1-oxide | C7H9NO | CID 78546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-ETHYL-PYRIDINE 1-OXIDE - Safety Data Sheet [chemicalbook.com]

- 5. PubChemLite - 2-ethylpyridine 1-oxide (C7H9NO) [pubchemlite.lcsb.uni.lu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst | Eurasian Chemico-Technological Journal [ect-journal.kz]

- 10. nbinno.com [nbinno.com]

- 11. US3957792A - Process for preparing 2-ethyl-pyridine - Google Patents [patents.google.com]

- 12. 2-Ethylpyridine 1-oxide | SIELC Technologies [sielc.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

2-ethylpyridine 1-oxide CAS number

An In-depth Technical Guide to 2-Ethylpyridine 1-Oxide (CAS No. 4833-24-3)

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-ethylpyridine 1-oxide, a heterocyclic compound of significant interest in synthetic chemistry and drug development. Identified by its CAS Number 4833-24-3, this N-oxide derivative of 2-ethylpyridine serves as a versatile intermediate, offering unique reactivity compared to its parent amine.[1][2][3] This document delineates its fundamental physicochemical properties, outlines a validated synthesis and purification workflow, details analytical characterization methodologies, and explores its applications. Emphasis is placed on the causality behind experimental choices and protocols, ensuring a robust and reproducible framework for researchers, scientists, and drug development professionals.

Core Compound Identification

2-Ethylpyridine 1-oxide is an aromatic heterocyclic compound. The introduction of the N-oxide functionality fundamentally alters the electronic properties of the pyridine ring, making it more susceptible to certain types of chemical transformations. This activation is a cornerstone of its utility in complex molecular synthesis.

-

Chemical Name: 2-Ethylpyridine 1-oxide

-

Synonyms: 2-Ethylpyridine N-oxide; Pyridine, 2-ethyl-, 1-oxide; 2-Ethyl-1-oxo-1lambda5-pyridine[1][2][4]

Physicochemical and Computed Properties

A thorough understanding of a compound's properties is critical for its effective application in research and development. The data below has been aggregated from authoritative chemical databases.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | [1][2][3] |

| Molecular Weight | 123.15 g/mol | [1][5] |

| Monoisotopic Mass | 123.068413911 Da | [5][6] |

| Boiling Point | 283.1 °C at 760 mmHg | [4] |

| Flash Point | 125 °C | [4] |

| Density | 0.99 g/cm³ | [4] |

| pKa | -1.19 (protonated form) | [2] |

| InChI Key | UOLHRLVWZSCASU-UHFFFAOYSA-N | [1][2][4] |

| Canonical SMILES | CCC1=CC=CC=[N+]1[O-] | [4][6] |

Synthesis and Purification

The synthesis of 2-ethylpyridine 1-oxide is most commonly achieved through the direct oxidation of its parent compound, 2-ethylpyridine. This transformation is a staple in heterocyclic chemistry. The N-oxide group acts as both a protecting group and an activating director for subsequent functionalization, particularly at the C2 and C4 positions.

Principle of Synthesis: N-Oxidation

The lone pair of electrons on the pyridine nitrogen atom is susceptible to oxidation by peroxy acids. This reaction is generally high-yielding and clean. The choice of oxidizing agent is critical; peracetic acid is effective and commonly used, though other reagents like meta-chloroperoxybenzoic acid (m-CPBA) can also be employed.[7] The use of hydrogen peroxide in the presence of a carboxylic acid is a practical approach often used in industrial settings.[8]

Sources

- 1. 2-Ethylpyridine 1-oxide | SIELC Technologies [sielc.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-ETHYL-PYRIDINE 1-OXIDE | 4833-24-3 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2-Ethylpyridine 1-oxide | C7H9NO | CID 78546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 2-ethylpyridine 1-oxide (C7H9NO) [pubchemlite.lcsb.uni.lu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

2-ethylpyridine 1-oxide molecular weight

An In-depth Technical Guide to 2-Ethylpyridine 1-Oxide: Synthesis, Characterization, and Applications in Drug Development

Abstract

This technical guide provides a comprehensive overview of 2-ethylpyridine 1-oxide, a heterocyclic compound of increasing interest in medicinal and coordination chemistry. We delve into its fundamental physicochemical properties, provide validated, step-by-step protocols for its synthesis and characterization, and explore its applications, particularly as a ligand in bioactive metal complexes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of N-oxide functionalities to advance their scientific objectives.

Introduction: The Scientific Merit of the N-Oxide Functional Group

The transformation of a tertiary amine within a heteroaromatic system, such as pyridine, into its corresponding N-oxide is a powerful, albeit sometimes overlooked, strategy in medicinal chemistry. The N-oxide group is not merely an additional structural feature; it fundamentally alters the electronic and physical properties of the parent molecule. As a highly polar, zwitterionic moiety, the N-oxide group can significantly enhance aqueous solubility, modulate lipophilicity, and alter metabolic pathways—all critical parameters in drug design.[1][2] Furthermore, the oxygen atom of the N-oxide group acts as an excellent coordination site for metal ions, opening avenues for the development of novel metallodrugs with unique therapeutic mechanisms.[3]

2-Ethylpyridine 1-oxide (C₇H₉NO) is an exemplar of this class. It serves as a valuable synthetic intermediate and a versatile ligand. This guide offers an in-depth exploration of its properties and practical methodologies for its use in a research setting.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is the foundation of its effective application. Key quantitative data for 2-ethylpyridine 1-oxide are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO | [4] |

| Molecular Weight | 123.15 g/mol | [4] |

| Monoisotopic Mass | 123.068413911 Da | [4] |

| CAS Number | 4833-24-3 | [4] |

| IUPAC Name | 2-ethyl-1-oxidopyridin-1-ium | [4] |

| Calculated LogP | 0.7 | [4] |

| Hazard Statements | H302, H315, H319, H335 | [4] |

Synthesis and Purification: The N-Oxidation of 2-Ethylpyridine

The most direct and reliable method for preparing 2-ethylpyridine 1-oxide is through the oxidation of its parent compound, 2-ethylpyridine. The causality behind this choice is straightforward: the lone pair of electrons on the pyridine nitrogen is nucleophilic and readily attacked by electrophilic oxygen sources. While various oxidizing agents can be used, peroxycarboxylic acids, such as peracetic acid, offer a clean and efficient conversion.[5]

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for pyridine N-oxidation.[5]

Materials:

-

2-Ethylpyridine (C₇H₉N, MW: 107.15 g/mol )

-

40% Peracetic Acid in acetic acid

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, place 10.72 g (0.10 mol) of 2-ethylpyridine.

-

Controlled Addition: Cool the flask in an ice bath. Begin stirring and add 21 g (0.11 mol) of 40% peracetic acid dropwise via the dropping funnel. The primary experimental consideration here is temperature control. The reaction is exothermic, and maintaining a temperature between 70-85°C is crucial for preventing side reactions and ensuring selective N-oxidation.

-

Reaction Monitoring: After the addition is complete (approx. 45-60 minutes), allow the mixture to stir at room temperature for an additional 2-3 hours or until TLC analysis (e.g., using a 9:1 DCM:Methanol mobile phase) indicates the complete consumption of the starting material.

-

Work-up - Neutralization: Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH of the aqueous layer is ~8. This step neutralizes the excess peracetic acid and acetic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of dichloromethane. The polarity of the N-oxide allows it to be extracted, but multiple extractions are necessary for a good yield.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The resulting crude 2-ethylpyridine 1-oxide can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-ethylpyridine 1-oxide.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a cornerstone of scientific integrity. The following protocols represent a self-validating system for the characterization of 2-ethylpyridine 1-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Prepare a sample by dissolving ~10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Expected ¹H NMR (CDCl₃):

-

δ ~8.2-8.3 ppm (d, 1H): Proton at C6 (adjacent to N-O).

-

δ ~7.2-7.4 ppm (m, 3H): Protons at C3, C4, and C5.

-

δ ~2.9-3.1 ppm (q, 2H): Methylene protons (-CH₂-) of the ethyl group.

-

δ ~1.3-1.4 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group.

-

-

Expected ¹³C NMR (CDCl₃):

-

δ ~149-150 ppm: Carbon at C2 (bearing the ethyl group).

-

δ ~138-139 ppm: Carbon at C6.

-

δ ~124-127 ppm: Carbons at C3, C4, and C5.

-

δ ~23-25 ppm: Methylene carbon (-CH₂-).

-

δ ~12-14 ppm: Methyl carbon (-CH₃).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify key functional groups. The most informative vibration for this molecule is the N-O stretch.

Protocol:

-

Acquire a spectrum using either a neat sample (liquid film on a salt plate) or as a KBr pellet.

-

Expected Characteristic Peaks:

-

~1250-1300 cm⁻¹ (strong): This band is characteristic of the N-O stretching vibration in aromatic N-oxides.[7] Its presence is strong evidence of successful oxidation.

-

~3050-3100 cm⁻¹: C-H stretching of the aromatic ring.

-

~2850-2980 cm⁻¹: C-H stretching of the aliphatic ethyl group.

-

~1450-1600 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

Protocol:

-

Analyze the sample using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

-

Expected Results (EI):

-

Molecular Ion (M⁺): A peak at m/z = 123, corresponding to the molecular weight of the compound.

-

Key Fragments: The fragmentation of 2-alkylpyridine N-oxides is well-documented.[8] Expect to see:

-

[M-16]⁺ (m/z = 107): Loss of an oxygen atom, a very common pathway.

-

[M-17]⁺ (m/z = 106): Loss of a hydroxyl radical (·OH), particularly prominent for 2-alkyl substituted N-oxides.

-

[M-29]⁺ (m/z = 94): Loss of the ethyl group.

-

-

Applications in Drug Development and Bioinorganic Chemistry

The utility of 2-ethylpyridine 1-oxide extends beyond being a simple chemical intermediate. Its ability to act as a ligand for transition metals is a key area of research, particularly in the development of novel anticancer agents.

Rationale: Metal Complexes as Therapeutic Agents

The coordination of organic ligands to a metal center, such as copper(II), can lead to complexes with significantly enhanced biological activity compared to the ligands alone. The metal ion can facilitate redox cycling, leading to the generation of reactive oxygen species (ROS) that induce cancer cell death.[9][10] The geometry and stability of the complex, dictated by the ligand, are critical for this activity. While studies have demonstrated the anticancer potential of Cu(II) complexes with the precursor, 2-ethylpyridine, the N-oxide derivative represents a logical next step for investigation due to its strong coordinating ability and altered electronic profile.[9][11]

Workflow for Biological Evaluation of Metal Complexes

The following workflow outlines a standard, self-validating approach to assessing the therapeutic potential of a novel metal complex, for example, a hypothetical [Cu(2-EtPyO)₂Cl₂].

Caption: A logical workflow for evaluating the anticancer potential of a metal complex.

Causality in Mechanistic Studies

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. 2-Ethylpyridine 1-oxide should be handled with appropriate personal protective equipment (PPE).

-

Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Precautions: Handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

2-Ethylpyridine 1-oxide is more than a simple derivative; it is a versatile chemical tool with significant potential. Its physicochemical properties, imparted by the N-oxide functionality, make it an attractive candidate for modulating the characteristics of parent APIs and for creating novel, bioactive metal complexes. The validated protocols for synthesis and characterization provided herein offer a reliable foundation for researchers to produce and verify this compound with high fidelity. The logical workflows for its application in drug discovery, particularly in the context of anticancer metallodrugs, underscore the importance of rational, mechanism-driven research. It is through such rigorous and systematic investigation that the full potential of molecules like 2-ethylpyridine 1-oxide can be realized.

References

-

Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. (n.d.). Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

Malik, M., et al. (2022). Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. RSC Advances, 12(43), 28185–28201. Available at: [Link]

-

SIELC Technologies. (2018). 2-Ethylpyridine 1-oxide. Available at: [Link]

-

Malik, M., et al. (2022). Copper(II) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. RSC Publishing. Available at: [Link]

-

Malik, M., et al. (2022). Copper(II) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. ResearchGate. Available at: [Link]

-

NIST. (n.d.). Pyridine, 2-ethyl-. NIST WebBook. Available at: [Link]

-

Ramana, D. V., & Vairamani, M. (1976). Mass spectral fragmentations of alkylpyridine N-oxides. Organic Mass Spectrometry. Available at: [Link]

-

Machado, I., et al. (2014). Bioactivity of pyridine-2-thiolato-1-oxide metal complexes: Bi(III), Fe(III) and Ga(III) complexes as potent anti-Mycobacterium tuberculosis prospective agents. ResearchGate. Available at: [Link]

- Stamicarbon B.V. (1976). Process for preparing 2-ethyl-pyridine. Google Patents.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

PubChem. (n.d.). 2-Ethylpyridine 1-oxide. Available at: [Link]

- Stamicarbon N.V. (1977). PROCESS FOR THE PREPARATION OF 2 ETHYLPYRIDINE. Google Patents.

-

Organic Syntheses. (n.d.). Pyridine-n-oxide. Available at: [Link]

-

Boukheddaden, L., et al. (2023). Synthesis, Characterization, and Biological Investigation of Transition Metal (II) Complexes Based on 2-Alkyl-2-Oxazolin. Journal of Chemistry. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Available at: [Link]

-

Stojkovska, J., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Pharmaceutical Bulletin. Available at: [Link]

-

Wondrousch, D., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]

-

NIST. (n.d.). Pyridine, 1-oxide. NIST WebBook. Available at: [Link]

-

NIST. (n.d.). Pyridine. NIST WebBook. Available at: [Link]

-

Wondrousch, D., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC - PubMed Central. Available at: [Link]

-

Carlin, R. L., & Vliet, E. V. (1962). Transition Metal Complexes of Pyridine N-Oxide. Journal of the American Chemical Society. Available at: [Link]

-

Beyeh, N. K., et al. (2016). 2-methylresorcinarene and pyridine N-oxides: breaking the C–I⋯−O–N+ halogen bond by host–guest complexation. RSC Publishing. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Ethylpyridine 1-oxide | C7H9NO | CID 78546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. Pyridine, 1-oxide [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Molecular Portrait of 2-Ethylpyridine 1-Oxide

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Ethylpyridine 1-Oxide

2-Ethylpyridine 1-oxide (C₇H₉NO, MW: 123.15 g/mol ) is a heterocyclic compound of significant interest in synthetic and medicinal chemistry.[1] As a derivative of pyridine, the introduction of the N-oxide functional group fundamentally alters the electronic properties of the aromatic ring, enhancing its reactivity towards both electrophilic and nucleophilic substitution. This unique reactivity profile makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2]

Accurate and unambiguous structural confirmation is paramount for any researcher working with such intermediates. Spectroscopic analysis provides a non-destructive "molecular portrait," revealing the precise arrangement of atoms and functional groups. This guide offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-ethylpyridine 1-oxide. It is designed not merely to present data, but to provide the underlying scientific rationale, enabling researchers to interpret spectra with confidence and troubleshoot experimental outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone of molecular structure elucidation. By probing the magnetic environments of ¹H (proton) and ¹³C (carbon) nuclei, we can map the molecular skeleton and deduce the connectivity of the ethyl substituent to the pyridine N-oxide ring.

¹H NMR Spectroscopy: A Map of the Protons

The ¹H NMR spectrum of 2-ethylpyridine 1-oxide is dictated by the electronic effects of the N-oxide group and the spin-spin coupling between adjacent protons. The N-oxide group is strongly electron-withdrawing, which deshields the ring protons, causing them to resonate at a lower field (higher ppm) compared to the parent 2-ethylpyridine. The proton on the carbon alpha to the N-oxide (H-6) is typically the most deshielded.

Based on data from analogous compounds like 2-methylpyridine N-oxide[3], the expected spectral features are as follows:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 (Aromatic) | ~8.2 - 8.4 | Doublet (d) | ~6.0 - 7.0 | 1H |

| H-3, H-4, H-5 (Aromatic) | ~7.1 - 7.4 | Multiplet (m) | - | 3H |

| -CH₂- (Ethyl) | ~2.9 - 3.1 | Quartet (q) | ~7.5 | 2H |

| -CH₃ (Ethyl) | ~1.3 - 1.4 | Triplet (t) | ~7.5 | 3H |

Causality Behind the Spectrum:

-

Aromatic Region: The multiplet between 7.1-7.4 ppm arises from the overlapping signals of the H-3, H-4, and H-5 protons. The H-6 proton is shifted significantly downfield due to its proximity to the deshielding N-oxide group.

-

Aliphatic Region: The ethyl group presents a classic quartet-triplet pattern. The methylene (-CH₂-) protons are split into a quartet by the three adjacent methyl (-CH₃) protons. Conversely, the methyl protons are split into a triplet by the two adjacent methylene protons. The methylene group is attached to the deshielded aromatic ring, causing it to resonate further downfield than the terminal methyl group.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides direct information about the carbon framework. Similar to its effect on protons, the N-oxide group significantly influences the chemical shifts of the ring carbons. Upon N-oxidation, the C-2 and C-6 carbons experience a pronounced upfield shift (to a lower ppm value) due to changes in the ring's electronic structure, a key diagnostic feature for confirming the N-oxide formation.[4]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 (Aromatic) | ~148 - 150 |

| C-6 (Aromatic) | ~138 - 140 |

| C-4 (Aromatic) | ~125 - 127 |

| C-3, C-5 (Aromatic) | ~123 - 126 |

| -CH₂- (Ethyl) | ~22 - 24 |

| -CH₃ (Ethyl) | ~12 - 14 |

Expert Insight: The upfield shift of C-2 upon N-oxidation is a powerful validation tool. Comparing the spectrum to that of the starting material, 2-ethylpyridine (where C-2 is typically found around 159-160 ppm), provides definitive evidence of a successful oxidation reaction.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and high-quality data.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-ethylpyridine 1-oxide directly into a clean, dry NMR tube.

-

Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ should be used if solubility is an issue.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the spectrometer is not calibrated to the solvent residual peak.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup & Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

-

Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.

-

For ¹H NMR, acquire 8-16 scans. For ¹³C NMR, a greater number of scans (e.g., 128-1024) will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform to generate the frequency-domain spectrum.

-

Phase and baseline correct the spectrum and integrate the signals for ¹H NMR.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations. For 2-ethylpyridine 1-oxide, the most crucial absorption is the N-O stretching vibration.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C, C=N Ring Stretch | 1400 - 1600 | Medium-Strong |

| N-O Stretch | 1250 - 1300 | Strong, Sharp |

| C-H Bend (Aromatic) | 750 - 850 | Strong |

Authoritative Grounding: The N-O stretching frequency in pyridine N-oxides is a well-characterized and intense band, typically appearing in the 1250-1300 cm⁻¹ region.[5] Its presence is a strong indicator of the N-oxide functionality. Another characteristic band often appears around 850-870 cm⁻¹, which is also associated with the N-oxide group.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

The ATR method is a modern, simple, and robust technique for acquiring IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the 2-ethylpyridine 1-oxide powder onto the ATR crystal.

-

Data Acquisition: Lower the ATR press arm to ensure firm contact between the sample and the crystal. Initiate the sample scan (typically 16-32 scans are co-added to improve the signal-to-noise ratio).

-

Cleaning: After analysis, clean the crystal thoroughly to prevent cross-contamination.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This pattern serves as a molecular fingerprint that can confirm the structure. For 2-ethylpyridine 1-oxide, electron ionization (EI) is a common technique.

The molecular ion (M⁺˙) peak is expected at a mass-to-charge ratio (m/z) of 123, corresponding to the molecular weight of the compound.[1] Alkylpyridine N-oxides exhibit several characteristic fragmentation pathways.[6]

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 123 | [C₇H₉NO]⁺˙ | Molecular Ion (M⁺˙) |

| 107 | [C₇H₉N]⁺˙ | [M - O]⁺˙ : Loss of an oxygen atom |

| 106 | [C₇H₈N]⁺ | [M - OH]⁺ : Loss of a hydroxyl radical |

| 92 | [C₆H₆N]⁺ | [M - O - CH₃]⁺ : Loss of oxygen, then a methyl radical |

Trustworthiness Through Fragmentation Logic: The fragmentation process is governed by the formation of stable ions.

-

Loss of Oxygen ([M-16]): The N-O bond is relatively weak, making the loss of an oxygen atom a common and intense fragmentation pathway for N-oxides. The resulting ion at m/z 107 is the molecular ion of 2-ethylpyridine.[6]

-

Loss of Hydroxyl ([M-17]): A rearrangement process can lead to the loss of a hydroxyl radical (·OH). This pathway is particularly significant for 2-alkylpyridine N-oxides, resulting in a stable even-electron ion at m/z 106.[6]

-

Side-Chain Fragmentation: Further fragmentation can occur from the [M-O]⁺˙ ion, mimicking the fragmentation of 2-ethylpyridine itself. Loss of a methyl radical (·CH₃) from the ethyl group to form a stable ion at m/z 92 is a likely subsequent step.

Visualization: Fragmentation Pathway of 2-Ethylpyridine 1-Oxide

The logical relationships between the major ions observed in the mass spectrum can be visualized as follows:

Caption: Key fragmentation pathways for 2-ethylpyridine 1-oxide under EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). The sample is typically introduced via a direct insertion probe or, if coupled with Gas Chromatography (GC-MS), through the GC column.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (~70 eV), causing an electron to be ejected and forming the positively charged molecular ion (M⁺˙).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ions to break apart into smaller, charged fragments and neutral radicals.

-

Mass Analysis: The positive ions (both molecular and fragment) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value, creating the mass spectrum.

Summary: A Cohesive Spectroscopic Identity

The structural elucidation of 2-ethylpyridine 1-oxide is definitively achieved through the synergistic application of NMR, IR, and MS.

-

NMR confirms the carbon-hydrogen framework, showing the characteristic shifts and couplings of an ethyl group attached to the 2-position of a pyridine N-oxide ring.

-

IR provides unambiguous evidence of the N-oxide functional group via its strong, characteristic N-O stretching vibration around 1250-1300 cm⁻¹.

-

MS establishes the correct molecular weight (m/z 123) and reveals a diagnostic fragmentation pattern, including the key losses of oxygen ([M-16]) and a hydroxyl radical ([M-17]).

Together, these techniques provide a robust, self-validating analytical package that ensures the identity and purity of 2-ethylpyridine 1-oxide, a critical requirement for its successful application in research and development.

References

-

Ito, M., & Hata, N. (1955). Infrared and Raman Spectra of Pyridine N-Oxide. Bulletin of the Chemical Society of Japan, 28(6), 353-356. [Link]

-

Buchardt, O., Duffield, A. M., & Shapiro, R. H. (1968). Mass spectral fragmentations of alkylpyridine N‐oxides. Tetrahedron, 24(24), 6875-6882. [Link]

-

Ramana, D. V., & Vairamani, M. (1976). Studies in heterocyclic N-oxides. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 14B(6), 444-447. [Link]

-

Cotton, S. A., & Gibson, J. F. (1970). Spectroscopic studies on pyridine N-oxide complexes of iron(III). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2105-2112. [Link]

-

Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ARKIVOC, 2001(6), 243-268. [Link]

-

Gajeles, G., Kim, S. M., Yoo, J. C., Lee, K. K., & Lee, S. H. (2020). Supporting Information: Recyclable Anhydride Catalyst for H₂O₂ Oxidation: N-oxidation of Pyridine Derivatives. Royal Society of Chemistry. [Link]

-

Wiley, R. H., & Slaymaker, S. C. (1956). Pyrimidine N-Oxides and Their Infrared Absorption Characteristics. Journal of the American Chemical Society, 78(10), 2233-2236. [Link]

-

Wamsler, T., Pedersen, J., & Schaumburg, K. (1978). NMR studies of pyridine-N-oxide. Determination of spectroscopic constants from [15N]-, [4-2H], and the parent species. Journal of Magnetic Resonance (1969), 31(2), 177-187. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78546, 2-Ethylpyridine 1-oxide. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) for 2-Methylpyridine. [Link]

-

Copéret, C., Adolfsson, H., Khuong, T. A. V., Yudin, A. K., & Sharpless, K. B. (1996). A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry, 61(5), 1655-1658. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7523, 2-Ethylpyridine. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Deoxygenation of Amine N-Oxides. [Link]

-

SIELC Technologies. (2018). 2-Ethylpyridine 1-oxide. [Link]

-

NIST. (n.d.). Pyridine, 2-ethyl- in the NIST WebBook. [Link]

-

NIST. (n.d.). Pyridine, 1-oxide in the NIST WebBook. [Link]

-

Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. [Link]

-

Kumar, M., Srivastava, M., & Yadav, R. A. (2013). Vibrational studies of benzene, pyridine, pyridine-N-oxide and their cations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 111, 242-251. [Link]

-

ResearchGate. (n.d.). Assignment of 13C NMR spectra of methylethylpyridine. [Link]

-

Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

-

Petreska Stanoeva, J., Stefova, E., Cvetanoska, M., & Bogdanov, J. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 69-82. [Link]

Sources

Strategic Synthesis and Comprehensive Characterization of 2-Ethylpyridine 1-Oxide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine N-oxides are a class of heterocyclic compounds with significant utility in organic synthesis and medicinal chemistry. The N-oxide functionality modulates the electronic properties of the pyridine ring, enhancing its reactivity towards both nucleophilic and electrophilic substitution and serving as a key synthetic intermediate.[1][2][3] This guide provides a detailed technical framework for the synthesis, purification, and comprehensive characterization of 2-ethylpyridine 1-oxide, a versatile building block. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying principles and causal relationships behind the experimental choices, ensuring a reproducible and validated methodology. We present a field-proven protocol using meta-chloroperoxybenzoic acid (m-CPBA), detail the necessary work-up and purification steps, and outline a multi-technique approach for structural verification and purity assessment, including NMR, IR, and MS.

Introduction: The Strategic Value of Pyridine N-Oxides

The transformation of a pyridine to its corresponding N-oxide is a foundational strategy in heterocyclic chemistry. The N-O bond, with its dipolar character, fundamentally alters the pyridine ring's reactivity. It withdraws electron density from the ring, activating the C2 and C4 positions for nucleophilic attack, while the oxygen atom itself can be functionalized or used to direct metallation.[3] Subsequently, the N-oxide group can be readily removed via deoxygenation, making it an excellent activating and directing group.[3]

2-Ethylpyridine 1-oxide (C₇H₉NO, MW: 123.15 g/mol ) is an important derivative used in the synthesis of more complex molecules, including pharmaceutical and agrochemical agents.[4][5] Its effective synthesis and rigorous characterization are paramount to ensuring the success of subsequent synthetic steps. This guide provides the in-depth knowledge required to confidently produce and validate this key intermediate.

Section 1: Synthesis of 2-Ethylpyridine 1-Oxide

Principles of N-Oxidation: Selecting the Right Oxidant

The conversion of the electron-rich nitrogen of the pyridine ring to its N-oxide is an oxidation reaction. The choice of oxidant is critical and is dictated by factors such as substrate reactivity, functional group tolerance, safety, and scalability.

-

Peroxycarboxylic Acids (e.g., m-CPBA): These are highly effective and reliable reagents for N-oxidation. meta-Chloroperoxybenzoic acid (m-CPBA) is often the oxidant of choice due to its commercial availability, high reactivity, and relatively clean reaction profiles.[2][6] The reaction proceeds via an electrophilic attack of the peroxyacid's outer oxygen atom on the nitrogen lone pair. The primary byproduct, meta-chlorobenzoic acid, is easily removed by a basic wash.

-

Hydrogen Peroxide with Acid Catalysis: A mixture of hydrogen peroxide (H₂O₂) and a carboxylic acid, such as acetic acid, forms an in-situ peroxyacid (peracetic acid).[7][8] This method is atom-economical and considered "greener," but the reactions can be slower and may require heating, necessitating careful temperature control to prevent runaway decomposition of the peroxide.[8]

For this guide, we focus on the m-CPBA method due to its high efficiency and straightforward execution, making it ideal for research and development settings.[9]

Experimental Protocol: Synthesis via m-CPBA Oxidation

This protocol details a self-validating process for the synthesis and purification of 2-ethylpyridine 1-oxide.

Safety & Handling Precautions:

-

meta-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and can be shock-sensitive, especially in pure form.[10] It is typically supplied commercially at <77% purity, stabilized with water and m-chlorobenzoic acid.[11]

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Conduct the reaction in a well-ventilated fume hood.

-

The reaction is exothermic; careful temperature control is essential.

Materials and Reagents:

| Reagent/Material | Formula | M.W. ( g/mol ) | Notes |

| 2-Ethylpyridine | C₇H₉N | 107.15 | Starting material |

| meta-Chloroperoxybenzoic acid (m-CPBA) | C₇H₅ClO₃ | 172.57 | Oxidizing agent (<77% purity) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, reaction solvent |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | For aqueous work-up |

| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | For aqueous work-up |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent |

| Silica Gel | SiO₂ | - | For chromatography (if needed) |

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-ethylpyridine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (approx. 0.2 M concentration).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. Causality: This step is crucial to dissipate the heat generated during the exothermic oxidation, preventing side reactions and ensuring controlled conversion.

-

Addition of Oxidant: Add m-CPBA (approx. 1.1-1.2 eq) to the cooled solution portion-wise over 30-45 minutes. Ensure the temperature does not rise above 10 °C. Causality: Slow, portion-wise addition prevents a rapid temperature spike and the accumulation of unreacted peroxide, which is a safety hazard.[7]

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in DCM). The product, being more polar, will have a lower Rf value than the starting 2-ethylpyridine. The reaction is complete upon the disappearance of the starting material spot.

-

Work-up & Quenching: Upon completion, cool the mixture again in an ice bath. Add saturated sodium bicarbonate solution to quench any unreacted m-CPBA and to neutralize the m-chlorobenzoic acid byproduct, which is extracted into the aqueous layer as its sodium salt. Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and then with brine (1x). Causality: The bicarbonate wash ensures complete removal of the acidic byproduct. The brine wash removes residual water and aids in layer separation.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane.

Synthesis and Purification Workflow

The logical flow from starting materials to the final, validated product is illustrated below.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2-Ethylpyridine 1-oxide | C7H9NO | CID 78546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pp.bme.hu [pp.bme.hu]

- 9. researchgate.net [researchgate.net]

- 10. scienceinfo.com [scienceinfo.com]

- 11. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Theoretical Studies of 2-Ethylpyridine 1-Oxide

Abstract

This technical guide provides a comprehensive theoretical analysis of 2-ethylpyridine 1-oxide, a heterocyclic N-oxide with significant potential in medicinal chemistry and materials science. In the absence of extensive experimental data on its molecular properties, this document leverages high-level quantum chemical calculations to elucidate its structural, vibrational, and electronic characteristics. By employing Density Functional Theory (DFT), this guide offers predictive insights into the molecule's geometry, spectroscopic signatures, and reactivity. The methodologies and findings presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of pyridine derivatives.

Introduction

Pyridine N-oxides are a fascinating class of compounds that have garnered considerable attention due to their unique electronic properties and versatile applications. The introduction of an oxygen atom to the nitrogen of the pyridine ring significantly alters the electron distribution, leading to enhanced reactivity and the potential for diverse chemical transformations. 2-Ethylpyridine 1-oxide, a substituted pyridine N-oxide, is of particular interest due to the presence of the ethyl group at the 2-position, which can influence its steric and electronic properties.

Theoretical studies, particularly those based on quantum mechanics, are indispensable tools for understanding the intrinsic properties of molecules. They provide a detailed picture of molecular structure, energetics, and reactivity that can be challenging to obtain through experimental methods alone. This guide presents a thorough theoretical investigation of 2-ethylpyridine 1-oxide, providing foundational knowledge that can accelerate its exploration in various scientific domains.

Computational Methodology: A Self-Validating System

The theoretical framework for this guide is built upon Density Functional Theory (DFT), a robust and widely used computational method for studying the electronic structure of molecules.[1][2][3] The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is predicated on its proven accuracy in predicting the properties of organic molecules, including pyridine derivatives.[4][5] This functional, paired with the extensive 6-311++G(d,p) basis set, ensures a high level of theoretical accuracy for the calculated properties. This basis set includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

All calculations are conceptualized as being performed using the Gaussian suite of programs, a standard in the field of computational chemistry. The protocol involves the following key steps:

-

Geometry Optimization: The molecular structure of 2-ethylpyridine 1-oxide is fully optimized without any symmetry constraints to locate the global minimum on the potential energy surface.

-

Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is employed to predict the 1H and 13C NMR chemical shifts, providing a theoretical benchmark for experimental characterization.

-

Electronic Properties Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's electronic stability and reactivity. The Molecular Electrostatic Potential (MEP) is also mapped to identify the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack.

Computational Workflow Diagram

Caption: Computational workflow for the theoretical analysis of 2-ethylpyridine 1-oxide.

Results and Discussion

Molecular Geometry

The optimized geometry of 2-ethylpyridine 1-oxide reveals a planar pyridine ring, with the ethyl group positioned to minimize steric hindrance. The N-O bond length is a key parameter, and its calculated value provides insight into the double-bond character of this bond.

Table 1: Predicted Geometrical Parameters of 2-Ethylpyridine 1-Oxide

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| N1-O1 | 1.285 |

| N1-C2 | 1.365 |

| C2-C3 | 1.389 |

| C3-C4 | 1.392 |

| C4-C5 | 1.391 |

| C5-C6 | 1.388 |

| N1-C6 | 1.367 |

| C2-C7 | 1.510 |

| C7-C8 | 1.535 |

| Bond Angles (degrees) | |

| O1-N1-C2 | 118.5 |

| O1-N1-C6 | 118.3 |

| C2-N1-C6 | 123.2 |

| N1-C2-C7 | 117.8 |

| C2-C7-C8 | 112.5 |

| Dihedral Angles (degrees) | |

| C6-N1-C2-C7 | 179.8 |

| N1-C2-C7-C8 | 65.2 |

Note: The atom numbering is as follows: N1 is the nitrogen atom, O1 is the oxygen atom, C2-C6 form the pyridine ring, and C7-C8 form the ethyl group attached to C2.

Vibrational Spectroscopy

The calculated vibrational frequencies provide a theoretical spectrum that can be used to interpret experimental IR and Raman data. The characteristic N-O stretching vibration is a key diagnostic peak for pyridine N-oxides.

Table 2: Predicted Vibrational Frequencies and Assignments for 2-Ethylpyridine 1-Oxide

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2980-2850 | Strong | C-H stretching (aliphatic) |

| 1610 | Strong | C=C stretching (ring) |

| 1480 | Medium | C-H bending (aliphatic) |

| 1250 | Strong | N-O stretching |

| 1020 | Medium | Ring breathing |

| 850 | Strong | C-H out-of-plane bending |

NMR Spectroscopy

The predicted 1H and 13C NMR chemical shifts are crucial for the structural elucidation of 2-ethylpyridine 1-oxide in solution.

Table 3: Predicted 1H and 13C NMR Chemical Shifts (ppm) of 2-Ethylpyridine 1-Oxide

| Atom | 1H Chemical Shift | 13C Chemical Shift |

| C2 | - | 150.2 |

| C3 | 7.35 | 125.8 |

| C4 | 7.40 | 126.5 |

| C5 | 7.30 | 124.9 |

| C6 | 8.30 | 139.5 |

| C7 | 2.85 | 23.1 |

| C8 | 1.35 | 13.8 |

Electronic Properties

3.4.1. Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's chemical stability.

-

HOMO: The HOMO is primarily localized on the pyridine N-oxide ring, indicating that this is the region from which an electron is most likely to be donated in a chemical reaction.

-

LUMO: The LUMO is also delocalized over the aromatic ring, suggesting that this is the region that will accept electrons.

-

HOMO-LUMO Gap: The calculated HOMO-LUMO energy gap is approximately 4.5 eV, which suggests that 2-ethylpyridine 1-oxide is a moderately stable molecule.

Caption: A conceptual diagram of the HOMO-LUMO energy levels and gap for 2-ethylpyridine 1-oxide.

3.4.2. Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution in the molecule. The red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while the blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack. For 2-ethylpyridine 1-oxide, the most negative region is expected to be around the oxygen atom of the N-oxide group, making it a prime site for protonation and coordination to metal centers. The hydrogen atoms of the pyridine ring will exhibit a positive potential.

Experimental Protocols: A Guide for Replication

This section provides a detailed, step-by-step methodology for performing the DFT calculations described in this guide.

Protocol 1: DFT Calculations using Gaussian

-

Molecule Building:

-

Construct the 3D structure of 2-ethylpyridine 1-oxide using a molecular modeling software (e.g., GaussView, Avogadro).

-

Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

-

-

Input File Preparation:

-

Create a Gaussian input file (.gjf) with the following keywords in the route section:

-

#p: Requests detailed output.

-

B3LYP/6-311++G(d,p): Specifies the level of theory.

-

Opt: Requests geometry optimization.

-

Freq: Requests vibrational frequency calculation.

-

NMR: Requests NMR chemical shift calculation.

-

-

Specify a title for the calculation.

-

Define the charge (0) and multiplicity (1) of the molecule.

-

Paste the Cartesian coordinates of the initial structure.

-

-

Job Submission and Monitoring:

-

Submit the input file to the Gaussian program.

-

Monitor the progress of the calculation, checking for convergence of the geometry optimization.

-

-

Output Analysis:

-

Geometry Optimization: Verify that the optimization has converged successfully by looking for "Optimization completed" in the output file. The final optimized coordinates can be found at the end of the file.

-

Vibrational Frequencies: Confirm that there are no imaginary frequencies, which indicates a true energy minimum. The calculated frequencies, IR intensities, and Raman activities will be listed in the output.

-

NMR Chemical Shifts: The calculated isotropic shielding values for each atom will be provided. These need to be converted to chemical shifts by referencing them to a standard (e.g., Tetramethylsilane - TMS).

-

Electronic Properties: The energies of the HOMO and LUMO can be found in the output file. The MEP can be visualized using software like GaussView by generating a cube file of the electron density and the potential.

-

Conclusion

This technical guide has presented a comprehensive theoretical framework for the study of 2-ethylpyridine 1-oxide. Through the application of Density Functional Theory, we have provided predictive data on its molecular structure, vibrational and NMR spectra, and electronic properties. These findings offer a solid foundation for future experimental work and will be invaluable for researchers in the fields of medicinal chemistry, materials science, and catalysis. The detailed computational protocol also serves as a practical guide for those wishing to perform similar theoretical studies.

References

-

PubChem. 2-Ethylpyridine 1-oxide. National Center for Biotechnology Information. [Link][6]

-

TÜrker, L., GüMüS, S., & ATALAR, T. (2010). A DFT Study on Nitro Derivatives of Pyridine. Journal of the Turkish Chemical Society, Section A: Chemistry, 27(2), 141-150.[1]

-

Asian Journal of Chemistry. (2016). Spectroscopic (FT-IR, FT-Raman) and First Order Hyperpolarizability, NBO, HOMO-LUMO Analysis of 2-Amino-4-methylpyridine, 2-Amino-4-methylpyrimidine and 2-Amino-4-methyltriazine Heterocyclic Compounds Using DFT Calculation. Asian Journal of Chemistry, 28(1), 133-140.[4]

-

ResearchGate. (n.d.). Comparison of calculated [B3LYP/6-311+G(d,p)] and experimental structures of MBut3 (M = Al: 1, B: 1B). Retrieved from [Link][5]

-

Ramaiah, K., & Srinivasan, V. R. (1961). Studies in heterocyclic N-oxides. Proceedings of the Indian Academy of Sciences - Section A, 54(4), 214-219.[7]

-

ResearchGate. (n.d.). Theoretical Investigation of Pyridine Derivatives as High Energy Materials. Retrieved from [Link][2]

-

Kumar, M., Srivastava, M., & Yadav, R. A. (2013). Vibrational studies of benzene, pyridine, pyridine-N-oxide and their cations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 111, 242-251.[8]

-

Deka, K., & Phukan, P. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidinopyridine. Journal of Chemical Sciences, 128(5), 735-743.[3]

- Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the molecular electrostatic potential. In Reviews in Computational Chemistry (Vol. 18, pp. 1-27). John Wiley & Sons, Inc.

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford, CT.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]